4-Chloro-3-methylisoxazole-5-carboxamide
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Overview
Description
4-Chloro-3-methylisoxazole-5-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylisoxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-methylisoxazole with a suitable amide source under controlled conditions. The reaction often employs catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using eco-friendly and cost-effective methods. Metal-free synthetic routes are gaining popularity due to their reduced environmental impact and lower costs. These methods often utilize microwave-assisted reactions to achieve high yields in shorter reaction times .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Chloro-3-methylisoxazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its therapeutic potential, it is investigated for the development of new drugs targeting various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
3-Methylisoxazole-5-carboxamide: Lacks the chloro substituent, which may affect its biological activity.
4-Chloro-5-methylisoxazole-3-carboxamide: Has a different substitution pattern, leading to variations in its chemical and biological properties.
4-Chloro-3-methylisoxazole-5-carboxylic acid: The carboxylic acid derivative of the compound, which may have different reactivity and applications.
Uniqueness: 4-Chloro-3-methylisoxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and carboxamide groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C5H5ClN2O2 |
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Molecular Weight |
160.56 g/mol |
IUPAC Name |
4-chloro-3-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C5H5ClN2O2/c1-2-3(6)4(5(7)9)10-8-2/h1H3,(H2,7,9) |
InChI Key |
TYQBDYIFEBLODP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1Cl)C(=O)N |
Origin of Product |
United States |
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